molecular formula C11H20N2O2 B7986290 1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone

1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7986290
M. Wt: 212.29 g/mol
InChI Key: NKSBJISOMADKDY-LLVKDONJSA-N
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Description

1-{®-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a compound that features a cyclopropyl group, a hydroxyethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{®-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone typically involves the formation of the cyclopropyl group and the subsequent attachment of the hydroxyethyl and pyrrolidine moieties. The cyclopropyl group can be synthesized through various catalytic systems, including regio-, diastereo-, and enantio-selective reactions . The hydroxyethyl group is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrrolidine ring via cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with hydroxyethyl groups, and substituted derivatives with various nucleophiles attached to the amino group.

Scientific Research Applications

1-{®-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique structural features.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{®-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group may participate in ring-opening reactions, leading to the formation of covalent bonds with target enzymes . This interaction can inhibit enzyme activity and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-hydroxyethanone: Shares the cyclopropyl and hydroxyethyl groups but lacks the pyrrolidine ring.

    Cyclopropylamine: Contains the cyclopropyl group and an amino group but lacks the hydroxyethyl and pyrrolidine moieties.

Uniqueness

1-{®-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is unique due to the combination of its cyclopropyl, hydroxyethyl, and pyrrolidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3R)-3-[cyclopropyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(15)12-5-4-11(8-12)13(6-7-14)10-2-3-10/h10-11,14H,2-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSBJISOMADKDY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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